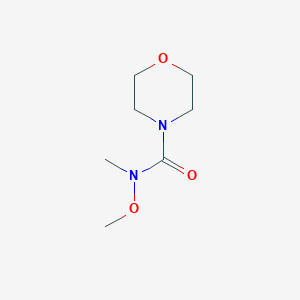
(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R-Difluorobenzopyran-4-ol, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the benzopyran family of compounds and has been studied for its potential use in drug development and therapeutic applications.
Scientific Research Applications
Gene Cloning and Expression Studies
This compound can be used in gene cloning and expression studies due to its potential role in plasmid preparation. Plasmid DNA is crucial for cloning, transferring, and manipulating genes. The (4R)-5,8-difluoro derivative could be involved in the preparation of plasmid DNA for various sizes of prep kits, which are essential for cloning and subsequent gene expression analysis in research .
PCR Amplification
In molecular biology, PCR amplification is a fundamental technique. The (4R)-5,8-difluoro derivative might be used to stabilize or interact with DNA during PCR processes. This could be particularly useful for applications such as gene expression analysis, genotyping, and molecular diagnostics .
Transfection Studies
The compound could be utilized in transfection studies for mammalian cells. It might play a role in the preparation of DNA for efficient transfection, which is crucial for studying gene function, protein expression, and other cellular processes .
Gene Knockout Studies
Gene knockout studies are essential for understanding gene function. The (4R)-5,8-difluoro derivative could be used in the preparation of knockout constructs, which are necessary for targeted gene disruption experiments. This allows researchers to study phenotypic changes resulting from specific gene modifications .
Molecular Cloning
The compound may be valuable in molecular cloning, where it could be used to amplify DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Screening Libraries
In the context of screening libraries, the (4R)-5,8-difluoro derivative could be employed for rapidly isolating plasmid DNA from large DNA libraries. This would facilitate the discovery of novel genes or genetic elements by allowing researchers to identify specific clones of interest .
properties
IUPAC Name |
(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENNDZVXBNBEBX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@@H]1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)
![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)



![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)

![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)


